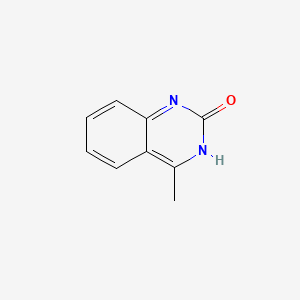

4-Methylquinazolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLNOZZVLWEBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188334 | |

| Record name | 4-Methylquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34790-24-4 | |

| Record name | 4-Methyl-1H-quinazolin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34790-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylquinazolin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034790244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylquinazolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Development of Next Generation Inhibitors:

A key strategy is the rational design of new derivatives that can effectively inhibit mutated target proteins. For EGFR inhibitors, second and third-generation compounds have been developed to be effective against common resistance mutations like T790M. mdpi.comnih.gov This involves modifying the quinazolinone scaffold to improve binding to the mutated target.

Molecular Hybridization:

Molecular hybridization involves combining two or more pharmacophores to create a new hybrid compound with enhanced biological activity and the potential to overcome resistance mechanisms. mdpi.com This approach can lead to compounds with multiple modes of action, making it more difficult for resistance to develop.

Targeting Multiple Pathways:

The development of dual or multi-target inhibitors is another promising strategy. For example, designing quinazolinone derivatives that inhibit both EGFR and VEGFR-2 can be a useful approach for treating resistant cancers by targeting different signaling pathways involved in tumor growth. mdpi.com

Inhibition of Efflux Pumps:

The co-administration of efflux pump inhibitors with quinazolinone-based drugs can help to increase the intracellular concentration of the therapeutic agent and restore its efficacy in resistant cells. mdpi.com

Combination Therapy:

Impact of Substitutions on the Quinazolinone Ring System and Biological Potency

Modifications around the quinazolinone ring system can significantly alter the biological activity of the resulting derivatives by changing their physicochemical properties. nih.gov SAR explorations have revealed that positions 2, 3, 6, and 8 are particularly significant for modulating a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.govresearchgate.net The nature of the substituent, its position on either the benzene (B151609) or pyrimidine (B1678525) ring, and its electronic properties (whether electron-donating or electron-withdrawing) are all critical factors that determine the compound's biological profile. nih.govmdpi.com

Position 2 of the quinazolinone ring is a key site for chemical modification, and the nature of the substituent at this position plays a pivotal role in defining the compound's biological activity.

Aryl and Heterocyclic Groups: The introduction of substituted phenyl or naphthyl rings at position 2 has been explored for antiproliferative activities. nih.gov Studies show that phenyl-substituted derivatives tend to exhibit greater cytotoxic activity compared to those with a naphthyl group. nih.gov For example, a derivative bearing a 2-methoxyphenyl substitution at this position displayed a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.gov

Alkyl and Substituted Alkyl Groups: The presence of a methyl group at position 2 is a common feature in many synthetic quinazolinones. acs.orgresearchgate.net Further extension or functionalization of this alkyl group can significantly impact activity. For instance, converting the 2-methyl group to a 2-(chloromethyl) group provides a reactive handle for introducing larger side chains, which has been used to develop potent EGFR inhibitors. nih.gov

Linker and Double Bond Importance: In a series of antibacterial quinazolinones, the necessity of a double-bond linker attached to the substituent at position 2 was investigated. The reduction of a styryl double bond to an ethyl linker resulted in an increase in antibacterial activity, demonstrating that saturation in the side chain can be beneficial. acs.org

The following table summarizes the antiproliferative activity of selected 2-substituted quinazolinone derivatives against various cancer cell lines.

| Compound ID | Substitution at Position 2 | Cell Line | IC50 (µM) |

| 4c | (E)-2-((4-(3-Fluorostyryl)phenoxy)methyl) | A549 | 4.26 |

| 4d | (E)-2-((4-(3-(3-Fluorophenyl)-3-oxoprop-1-enyl)phenoxy)methyl) | A431 | 3.48 |

| 4d | (E)-2-((4-(3-(3-Fluorophenyl)-3-oxoprop-1-enyl)phenoxy)methyl) | MCF-7 | 0.87 |

| 4e | (E)-2-((4-(3-(3-Fluorophenyl)-3-oxoprop-1-enyl)phenoxy)methyl) | A431 | 3.53 |

| 4e | (E)-2-((4-(3-(3-Fluorophenyl)-3-oxoprop-1-enyl)phenoxy)methyl) | MCF-7 | 0.96 |

| Gefitinib (B1684475) | (Reference Drug) | A431 | 4.45 |

| Gefitinib | (Reference Drug) | A549 | 8.47 |

| Gefitinib | (Reference Drug) | MCF-7 | 5.89 |

Data sourced from a study on EGFR inhibitors. nih.gov

Substitutions on the nitrogen atoms of the quinazolinone ring, particularly at the N-1 and N-3 positions, are critical for modulating the pharmacological profiles of these derivatives.

N-3 Substituents: The N-3 position is frequently substituted to enhance biological activity. Attaching different heterocyclic moieties at this position has been suggested as a strategy to increase potency. nih.govresearchgate.net For instance, in a series of anticonvulsant agents, the presence of a 5-membered heterocyclic ring system, such as oxadiazole or tetrazole, at position 3 was found in all active compounds. nih.gov In another study, the introduction of a 4'-morpholino-phenyl group at N-3 resulted in compounds with significant analgesic, anti-inflammatory, and antimicrobial activities. researchgate.net

N-1 Substituents: While less common for the 2(1H)-one scaffold, studies on related quinolinones show that N-1 substitution is crucial. For example, in a series of 4-hydroxy-2-quinolinone carboxamides, replacing an N-methyl substituent with a larger N-phenyl group could either enhance or diminish activity depending on other substituents, highlighting the complex interplay of substitutions. mdpi.com In a study of dihydroquinazolinone-based toxin inhibitors, N-methylation was a key modification that led to a potent inhibitor of Shiga toxin. nih.gov

The benzene portion of the quinazolinone ring, known as Ring 1, can be substituted at various positions, with positions 6 and 8 being particularly important for influencing efficacy and selectivity. nih.gov

Position 6: Monosubstitution at the 6-position has been found to be essential for the inhibitory activity of certain quinazoline (B50416) derivatives against cyclic GMP phosphodiesterase (cGMP-PDE). nih.gov Preferred substituents at this position were compact and hydrophobic, such as chloro, methyl, and methoxy (B1213986) groups. nih.gov For example, a chloro group at position 6 yielded a derivative with an IC50 of 0.019 µM against cGMP-PDE. nih.gov The presence of a 6-chloro atom in one series and 6,7-dimethoxy groups in another demonstrated high COX-2 inhibitory efficiency. mdpi.com

Position 8: The C-8 position has been identified as a new site for modification to improve the potency of tankyrase inhibitors. biorxiv.orgnih.gov Introducing larger substituents at this position, such as nitro and diol groups, allows for new interactions within the enzyme's binding site, leading to enhanced affinity and selectivity. biorxiv.orgnih.gov A derivative with a nitro substituent at C-8 (EXQ-2d) showed a pIC50 of 7.86 against TNKS2, while a diol-based compound (EXQ-1e) had a pIC50 of 7.19. nih.gov

The following table shows the inhibitory activity of 6-substituted quinazoline derivatives against cGMP-PDE.

| Compound ID | Substituent at Position 6 | cGMP-PDE IC50 (µM) |

| 3b | Methoxy | 0.23 |

| 3c | Methyl | 0.10 |

| 3d | Chloro | 0.019 |

| 3f | Thiomethyl | 0.031 |

| 3p | Cyano | 0.090 |

Data sourced from a study on cGMP-PDE inhibitors. nih.gov

Stereochemical Considerations and Enantiomeric Purity in SAR Analyses

Many biologically active quinazolinone derivatives are chiral, most commonly due to a stereocenter at the C-2 position of the dihydroquinazolinone scaffold. nih.gov In such cases, the two enantiomers (mirror-image isomers) of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov Therefore, evaluating the enantiomers separately is a critical aspect of SAR analysis.

A prominent example involves the dihydroquinazolinone derivative Retro-2.1, an inhibitor of Shiga and ricin toxins. SAR studies led to the development of this potent compound, which is chiral. nih.gov To determine if the activity was stereospecific, the enantiomers were separated and tested individually. The study demonstrated that the biological activity resides in only one of the enantiomers. Through X-ray diffraction, the absolute stereochemistry of the more active enantiomer was determined to be (S). The (S)-isomer, (S)-Retro-2.1, was found to be the bioactive form, effectively protecting cells from the toxins, while the (R)-isomer was inactive. This finding underscores the importance of stereochemistry, as the specific three-dimensional arrangement of the substituent at the C-2 position is crucial for the molecule's interaction with its biological target. nih.gov

Correlation of Physicochemical Parameters with Observed Biological Activity

The biological activity of 4-methylquinazolin-2(1H)-one derivatives is closely linked to their physicochemical properties, such as lipophilicity and hydrogen bonding capacity. Understanding these correlations is essential for designing molecules with improved pharmacokinetic and pharmacodynamic profiles.

Lipophilicity: This property, often expressed as logP, influences a drug's absorption, distribution, and ability to cross cell membranes. In a series of cGMP-PDE inhibitors, potent activity was associated with compact and hydrophobic (lipophilic) substituents at the 6-position, such as chloro and methyl groups. nih.gov However, the relationship is not always linear. For some 4-hydroxy-1H-quinolin-2-ones, an increase in lipophilicity was connected with a quasi-parabolic increase in biological activity, suggesting an optimal lipophilicity exists for maximum efficacy. mdpi.com

Hydrogen Bonding: The ability to form hydrogen bonds is critical for drug-receptor interactions. The quinazolinone core contains hydrogen bond donors (N-H) and acceptors (C=O) that are vital for binding to biological targets. The introduction of substituents with hydrogen bonding potential, such as hydroxyl (-OH) or nitro (-NO2) groups, can significantly enhance activity. A correlation study of quinazolinone-hydrazones found that compounds with electron-donating groups capable of hydrogen bonding (e.g., -OH) were excellent antioxidants, while those with electron-withdrawing groups (-NO2, -Cl) showed good anti-inflammatory and antimicrobial activity. nih.gov

Electronic Effects: The electronic nature of substituents (electron-donating vs. electron-withdrawing) also plays a crucial role. In the synthesis of 2-arylquinazolin-4(3H)-ones, aryl iodides bearing electron-donating groups generally gave higher reaction yields than those with electron-withdrawing groups. mdpi.com In terms of biological activity, a study on LDHA inhibitors found that the most active compounds were quinazolinone derivatives possessing strong electron-withdrawing atoms or groups. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Research on 4 Methylquinazolin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-methylquinazolin-2(1H)-one derivatives. Through ¹H NMR and ¹³C NMR, researchers can map the chemical environment of each proton and carbon atom, respectively, providing a complete picture of the molecular architecture.

Proton NMR (¹H NMR) Analysis of Chemical Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their chemical environments within a molecule. For this compound derivatives, the aromatic protons on the quinazolinone ring typically appear as multiplets or distinct doublets and triplets in the downfield region, generally between 7.0 and 8.5 ppm. The proton of the N-H group often presents as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. A characteristic singlet for the methyl group (CH₃) at the C4 position is consistently observed in the upfield region, typically around 2.1-2.5 ppm. researchgate.net

In substituted derivatives, the chemical shifts and splitting patterns of these protons can be significantly altered. For instance, in a series of 7-chloro-2-(phenylamino)quinazolin-4(3H)-one derivatives, the proton at the N1-H position appears as a singlet around 10.90 ppm, while the aromatic protons show complex multiplets between 7.02 and 7.94 ppm. mdpi.com The specific substitution patterns on the phenylamino moiety further influence the exact chemical shifts and coupling constants observed. mdpi.com

Table 1: Representative ¹H NMR Data for Selected Quinazolinone Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-(2,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one researchgate.net | Aromatic H | 8.46 | d | - |

| Aromatic H | 7.93 | t | - | |

| Aromatic H | 7.66 | m | - | |

| Aromatic H | 7.55 | t | - | |

| Aromatic H | 7.13 | d | - | |

| CH₃ | 2.14 | s | - | |

| 7-Chloro-2-(phenylamino)quinazolin-4(3H)-one mdpi.com | N1-H | 10.90 | s | - |

| N3-H | 8.75 | s | - | |

| Aromatic H | 7.94 | d | 8.4 | |

| Aromatic H | 7.76–7.68 | m | - | |

| Aromatic H | 7.43 | d | 2.0 | |

| Aromatic H | 7.38–7.32 | m | - | |

| Aromatic H | 7.23 | dd | 8.4, 2.1 | |

| Aromatic H | 7.09–7.02 | m | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. chemguide.co.uk In this compound derivatives, the carbonyl carbon (C4) of the lactam ring is particularly characteristic, resonating significantly downfield, often in the range of 160-180 ppm. researchgate.netclockss.org The C2 carbon, bonded to two nitrogen atoms, also shows a characteristic downfield shift. The carbon of the methyl group at C4 typically appears at a much higher field, around 23-25 ppm. researchgate.net

The chemical shifts of the aromatic carbons in the quinazolinone ring are observed between approximately 115 and 150 ppm. mdpi.com The specific positions of these signals can be assigned with the help of decoupling techniques and by comparison with spectra of similar compounds. clockss.org For example, in various 2-(substituted amino)quinazolin-4(3H)-one derivatives, the C4 carbon resonates around 160 ppm, while other aromatic and heterocyclic carbons appear in the 116-152 ppm range. mdpi.comnih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| C=O (C4) | 160 - 180 |

| C2 | 150 - 155 |

| Aromatic/Heterocyclic C | 115 - 150 |

| CH₃ (at C4) | 23 - 25 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For derivatives of this compound, MS provides crucial confirmation of the molecular formula and offers insights into the compound's structure through analysis of its fragmentation patterns. researchgate.netmdpi.com In positive-ion mode, the pseudomolecular ion [M+H]⁺ is commonly observed, which confirms the molecular weight of the synthesized derivative. nih.gov

The fragmentation of the quinazolinone core can lead to characteristic product ions. Common fragmentation pathways include the cleavage of substituent groups and the rupture of the heterocyclic ring. miamioh.edu For example, in 2-methylquinazolin-4(3H)-ones, fragmentation can occur through the loss of the methyl group or cleavage of bonds within the quinazolinone structure, providing valuable data for structural confirmation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. thermofisher.comnih.gov This technique is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. For novel this compound derivatives, HRMS is used to confirm that the experimentally measured mass matches the calculated mass for the proposed chemical formula.

For example, in the characterization of various substituted 2-aminoquinazolin-4(3H)-one derivatives, HRMS (EI) was used to confirm their elemental composition. The calculated mass for the molecular ion [M]⁺ of C₁₄H₉Cl₂N₃O was 305.0123, while the found mass was 305.0146, confirming the structure. mdpi.com Similarly, for C₁₅H₁₂ClN₃O₂, the calculated mass was 301.0618 and the found mass was 301.0603. mdpi.com These precise measurements provide a high degree of confidence in the assigned chemical structures. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com In the context of this compound derivatives, IR spectroscopy is particularly useful for identifying key structural features.

The most prominent absorption band is typically the carbonyl (C=O) stretching vibration of the lactam ring, which appears as a strong, sharp peak in the region of 1660-1720 cm⁻¹. pressbooks.pub The N-H stretching vibration of the lactam is observed as a broader band in the 3200-3500 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. libretexts.org Other characteristic peaks include C=N and C=C stretching vibrations within the 1500-1650 cm⁻¹ range. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| N-H (Lactam) | Stretch | 3200 - 3500 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 3000 | Medium |

| C=O (Lactam) | Stretch | 1660 - 1720 | Strong, Sharp |

| C=N / C=C | Stretch | 1500 - 1650 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. researchgate.net This technique is used to study the electronic properties of conjugated systems, such as the aromatic and heterocyclic rings in this compound derivatives. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic transitions within the molecule. unl.pt

The UV-Vis spectra of quinazolinone derivatives typically exhibit multiple absorption bands in the range of 200-400 nm. These absorptions are primarily due to π → π* transitions within the conjugated aromatic system and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. youtube.comyoutube.comlibretexts.org The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the substitution pattern on the quinazolinone core and any attached aromatic rings. For example, a diformylphenol Schiff base of a triazole-amine derivative showed an emission at 610 nm upon excitation at 380 nm. researchgate.net Studying these photophysical properties is crucial for applications in materials science, such as in the development of fluorescent probes.

X-Ray Diffraction (XRD) for Crystalline Structure and Conformational Analysis

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound derivatives, single-crystal XRD provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. This technique is crucial for understanding the steric and electronic effects of various substituents on the quinazolinone core.

The crystal structures of several quinazolinone derivatives have been elucidated, revealing key structural features. For instance, in the case of certain 2,6-disubstituted 3-methylquinazolin-4(3H)-one derivatives, XRD analysis has confirmed the molecular geometries and revealed significant rotational freedom of substituents. The orientation of aromatic fragments at different positions of the quinazolinone moiety is influenced by the nature of the substituents, particularly those at the ortho position, and their mutual steric interactions.

Furthermore, XRD studies illuminate the nature of intermolecular interactions that dictate the crystal packing. Hydrogen bonding is a prominent feature in the crystal structures of many quinazolinone derivatives. For example, derivatives such as 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one form hydrogen-bonded dimers through N—H⋯O interactions. These dimers can be further connected by weaker C—H⋯N and C—H⋯O hydrogen bonds, leading to the formation of layered or three-dimensional network structures. In some instances, π–π stacking interactions between the aromatic rings of the quinazolinone systems also play a significant role in stabilizing the crystal lattice.

The following table summarizes crystallographic data for selected quinazolinone derivatives, illustrating the type of information obtained from XRD studies.

| Compound/Derivative | Crystal System | Space Group | Key Structural Features | Ref. |

| 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one | Not Specified | Not Specified | Two independent molecules in the asymmetric unit representing alternative conformations, significant rotational freedom of the benzene (B151609) substituent. | |

| 6-Nitroquinazolin-4(3H)-one | Not Specified | Not Specified | Forms hydrogen-bonded dimers via N—H⋯O interactions; dimers are connected by weak C—H⋯N and C—H⋯O hydrogen bonds, forming a layered structure. Layers are linked by π–π stacking interactions. | |

| 6-Aminoquinazolin-4(3H)-one | Not Specified | Not Specified | Forms hydrogen-bonded dimers via N—H⋯O interactions; dimers are linked into a three-dimensional network by N—H⋯N and C—H⋯O interactions. | |

| 2-[4-(Methylsulfanyl)quinazolin-2-yl]-1-phenylethanol | Monoclinic | P21/n | Almost planar methylsulfanylquinazoline group, intramolecular O—H⋯N hydrogen bond, molecules are stacked along the b-axis. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways of Complexes/Derivatives

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is highly valuable for assessing the thermal stability of this compound derivatives and their complexes, as well as for elucidating their degradation pathways.

The TGA curve provides information about the temperatures at which decomposition events occur and the percentage of mass loss associated with each step. For metal complexes of quinazolinone derivatives, the initial mass loss often corresponds to the removal of lattice or coordinated solvent molecules, such as water. The temperature at which this dehydration occurs can indicate the strength of the water molecule's interaction with the complex.

Subsequent decomposition steps at higher temperatures typically involve the breakdown of the organic ligand. The pattern of decomposition can provide insights into the structure of the complex and the relative stability of its different components. For instance, studies on polymer complexes of a quinazoline (B50416) derivative have shown a multi-stage degradation process. The initial stage involves the loss of water molecules, followed by the decomposition of the main part of the ligand atoms in subsequent steps. The final residue at the end of the analysis is often a stable metal oxide in the case of metal complexes.

The kinetic parameters of the decomposition process, such as the activation energy, can also be calculated from TGA data. These parameters provide quantitative information about the thermal stability of the compound. A higher activation energy for decomposition generally corresponds to greater thermal stability.

The following table presents hypothetical TGA data for a metal complex of a this compound derivative to illustrate the type of information obtained from such an analysis.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 120 | 5.0 | Loss of lattice water molecules |

| 120 - 250 | 10.0 | Loss of coordinated water molecules |

| 250 - 400 | 45.0 | Decomposition of the organic ligand (first stage) |

| 400 - 600 | 20.0 | Decomposition of the organic ligand (second stage) |

| > 600 | - | Formation of stable metal oxide residue |

Computational Chemistry and Molecular Modeling of 4 Methylquinazolin 2 1h One Derivatives

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how 4-Methylquinazolin-2(1H)-one derivatives interact with the active sites of biological targets like enzymes and receptors.

Prediction of Binding Affinities and Analysis of Active Site Interactions

Molecular docking simulations are crucial for predicting the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction between a ligand and its target protein. Studies on various quinazolinone derivatives have demonstrated a wide range of binding affinities against different targets.

For instance, docking studies of quinazolin-4-one derivatives against the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs, revealed binding affinities ranging from -6.01 to -10.32 kcal/mol. researchgate.net Similarly, when targeting the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer, oxazolo[4,5-g]quinazolin-2(1H)-one derivatives showed docking scores between -10.29 and -10.46 kcal/mol. waocp.org In another study targeting p38α MAPK kinase, certain 4-phenylquinazolin-2(1H)-one derivatives exhibited strong binding energy scores, such as -10.88 and -11.28 kcal/mol. researchgate.net These predicted affinities help in prioritizing compounds for synthesis and biological testing.

| Derivative Class | Target Enzyme | Docking Score Range (kcal/mol) |

| Quinazolin-4-one derivatives | COX-2 | -6.01 to -10.32 |

| Oxazolo[4,5-g]quinazolin-2(1H)-one derivatives | EGFR | -10.29 to -10.46 |

| 4-phenylquinazolin-2(1H)-one derivatives | p38α MAPK kinase | -10.88 to -11.28 |

| Quinazolinone derivatives | Bacterial & Fungal Macromolecules | -5.20 to -10.35 |

Identification of Key Binding Residues and Interaction Types (e.g., hydrogen bonding, hydrophobic interactions)

Beyond just predicting binding strength, docking studies provide a detailed three-dimensional view of the interactions within the active site. This allows for the identification of key amino acid residues that are critical for binding.

| Target Enzyme | Key Interacting Residues | Types of Interactions |

| EGFR | Met793, Gln791, Asp855, Lys745, Cys797 | Hydrogen Bonding |

| COX-2 | TYR-385, SER-530, TYR-355, ARG-120 | Hydrogen Bonding |

| PARP1 | GLY863, SER904, ASP766 | Hydrogen Bonding |

| Various | (Not specified) | Hydrogen Bonding, Hydrophobic, π-π Stacking |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov By simulating the motions of atoms, MD can assess the stability of the binding pose predicted by docking. nih.govtandfonline.com

In studies of quinazolinone derivatives, MD simulations are used to monitor parameters like the Root Mean Square Deviation (PL-RMSD) of the ligand and protein backbone. researchgate.net A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) indicates that the ligand remains securely bound in the active site and the complex is stable. nih.govtandfonline.comresearchgate.net Furthermore, Root Mean Square Fluctuation (P-RMSF) analysis can highlight the flexibility of different parts of the protein, revealing how the binding pocket accommodates the ligand. researchgate.net These simulations confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, observed in docking studies, providing greater confidence in the predicted binding mode. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net For quinazolinone derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models. nih.gov

These models are validated statistically to ensure their robustness and predictive power, using parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov For a series of quinazolinone derivatives as MMP-13 inhibitors, reliable CoMFA (q² = 0.646, r² = 0.992) and CoMSIA (q² = 0.704, r² = 0.992) models were developed. nih.gov Another QSAR study on anticonvulsant quinazoline-4(3H)-ones yielded a robust model with a high determination coefficient (R² = 0.899) and cross-validated coefficient (Q² = 0.866). researchgate.net

The contour maps generated from these models provide insights into how different structural features (e.g., electrostatic, hydrophobic, and hydrogen bond acceptor fields) influence the biological activity, guiding the design of new, more potent derivatives. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Drug-Likeness Assessment

Before a compound can become a drug, it must possess favorable ADMET properties. In silico tools are widely used to predict these properties for this compound derivatives early in the drug discovery process, saving time and resources. tandfonline.comresearchgate.netresearcher.life

These predictions assess whether a compound adheres to guidelines like Lipinski's rule of five, which helps evaluate its potential to be an orally active drug. researchgate.net Computational models can predict various pharmacokinetic parameters, including human intestinal absorption, plasma protein binding, and potential to cross the blood-brain barrier. tandfonline.com Toxicity predictions are also crucial, flagging potential issues such as hepatotoxicity or mutagenicity. tandfonline.com Several studies on quinazolinone derivatives have shown that many of these compounds possess promising drug-like properties and acceptable pharmacokinetic profiles, indicating their potential for further development as therapeutic agents. tandfonline.comresearcher.lifefigshare.com

| ADMET Parameter | Prediction Focus | Relevance |

| A bsorption | Human Intestinal Absorption, Caco-2 permeability | Predicts how well the compound is absorbed after oral administration. |

| D istribution | Plasma Protein Binding, Blood-Brain Barrier Penetration | Affects where the compound goes in the body and its availability to act on the target. |

| M etabolism | Cytochrome P450 (CYP) enzyme inhibition/substrate | Predicts how the compound is broken down, affecting its lifespan in the body. |

| E xcretion | (Not explicitly detailed in sources) | Relates to how the compound and its metabolites are removed from the body. |

| T oxicity | Hepatotoxicity, Mutagenicity, Carcinogenicity | Identifies potential harmful effects of the compound. |

| Drug-Likeness | Lipinski's Rule of Five | Assesses the compound's suitability as an oral drug candidate based on properties like molecular weight and lipophilicity. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For quinazolinone derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31++G(d,p), are performed to optimize the molecular geometry and predict various electronic properties. nih.govresearchgate.netresearchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov DFT is also a powerful tool for predicting vibrational frequencies, which can then be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. researchgate.netscirp.org These computational studies provide a fundamental understanding of the electronic characteristics that underpin the biological activity and physical properties of this compound derivatives. nih.govresearchgate.net

Neural Network Modeling for Pharmacophore Elucidation

In the computational assessment of this compound derivatives, neural network modeling has emerged as a powerful tool for elucidating their pharmacophoric features. This approach is particularly valuable in understanding the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. By analyzing the complex, non-linear relationships between molecular descriptors and biological activity, neural networks can identify the key structural motifs essential for molecular recognition and biological function.

One notable application of this technique has been in the study of quinazoline (B50416) derivatives as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a significant target in cardiovascular and ocular diseases. nih.gov Researchers have employed a two-layer perceptron with a bottleneck (MLP k-m-1) for the neural network modeling of regression dependence. In this model, the initial dataset is typically divided into training and test sets, often in a 60/40 ratio, to ensure the robustness and predictive power of the resulting model. nih.gov Iterative training of numerous neural networks with random selection of these sets helps to minimize potential bias. nih.gov

To characterize the structures of the quinazoline derivatives, a matrix of QL-descriptors of the 2nd rank of the 5th type is often utilized. nih.gov These descriptors, along with the experimental values of biological activity (such as NHE-1 inhibition), serve as the input for the neural network. nih.gov Through iterative modeling and sensitivity analysis of the input neurons, the most significant QL-descriptors that correspond to the most sensitive neurons are identified. nih.gov These descriptors highlight the critical chemical features that significantly influence the compound's inhibitory activity.

For a series of novel quinazoline-2,4(1H,3H)-dione and quinazoline-4(3H)-one derivatives, this methodology yielded a highly predictive neural network model with a correlation coefficient (R) of 0.971 on the combined dataset. nih.gov The analysis identified four key QL-descriptors as being crucial for NHE-1 inhibitory activity. The combination of these binding points forms a pharmacophore that defines a high level of inhibitory potential. nih.gov

The table below details the significant QL-descriptors and their sensitivity, as identified by the neural network model for NHE-1 inhibitors. nih.gov

| QL-Descriptor | Sensitivity (Sens) |

| {-N< … -CH=} | 26.9 |

| {-N< … >C(<)} | 49.6 |

| {-N< … -C(Ar)<} | 90.8 |

| {-C(Ar)< … CycAr06} | 46.3 |

This pharmacophore model, derived from neural network modeling, provides a rational basis for the observed SAR and serves as a valuable guide for the future design and optimization of more potent and selective this compound derivatives. The use of a known compound, such as Zoniporide, which was excluded from the training set, to validate the model further strengthens the reliability of the elucidated pharmacophore. nih.gov

Future Perspectives and Emerging Research Directions for 4 Methylquinazolin 2 1h One

Development of Novel 4-Methylquinazolin-2(1H)-one Based Therapeutic Agents

The quinazolinone core is a wellspring of pharmacological potential, with derivatives showing significant anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities. wisdomlib.orgnih.govnih.govnih.gov This proven bioactivity provides a strong rationale for the future development of novel therapeutic agents based on the this compound framework. By strategically modifying this core structure, medicinal chemists can aim to enhance potency, selectivity, and pharmacokinetic properties to address unmet medical needs.

Future research will likely focus on synthesizing libraries of new derivatives where different functional groups are systematically added to the this compound scaffold. These modifications can be guided by established structure-activity relationships (SAR) which, for the broader quinazolinone class, have identified key positions on the ring system (such as positions 2, 3, 6, and 8) that are crucial for pharmacological activity. nih.gov For instance, several FDA-approved anticancer drugs, including gefitinib (B1684475) and erlotinib, feature a quinazoline (B50416) core and function as potent enzyme inhibitors, underscoring the scaffold's clinical relevance. nih.govfrontiersin.org The development of new agents from the this compound template could lead to breakthroughs in treating complex diseases like cancer, multidrug-resistant infections, and chronic inflammatory conditions. researchgate.netujpronline.com

| Therapeutic Area | Example Activity/Target | Potential Application |

|---|---|---|

| Oncology | EGFR Inhibition, Tubulin Polymerization Inhibition, PARP Inhibition | Treatment of various cancers including lung, breast, and colon cancer. nih.govnih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral (Influenza, HIV) | Combating drug-resistant bacteria and fungi; treating viral infections. nih.govnih.gov |

| Neurology | Anticonvulsant, Anti-Alzheimer's | Management of epilepsy and neurodegenerative disorders. nih.govmdpi.com |

| Inflammation | Anti-inflammatory | Treatment of chronic inflammatory diseases. nih.gov |

Exploration of New Biological Targets and Uncharted Disease Indications

While quinazolinone derivatives are known to interact with a range of biological targets—including protein kinases (EGFR), enzymes involved in DNA repair (PARP-1), and structural proteins (tubulin)—the full extent of their biological interactions remains an active area of investigation. nih.govnih.govrsc.org Future research is poised to uncover novel molecular targets for compounds derived from this compound, thereby expanding their therapeutic utility to previously uncharted disease indications.

One emerging area is the targeting of microbial virulence factors. For example, certain quinazolinone derivatives have been found to inhibit the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR, which controls biofilm formation. nih.gov This anti-biofilm activity presents a novel strategy for combating chronic and resistant bacterial infections without directly killing the bacteria, potentially reducing the pressure for resistance development. nih.gov Similarly, the discovery of quinazolinone-based compounds as inhibitors of enzymes like deubiquitinases opens up new avenues for broad-spectrum antiviral therapies. researchgate.net

In silico screening and chemoproteomics will be instrumental in identifying these new targets. As the understanding of complex diseases like Alzheimer's and various cancers evolves, derivatives of this compound could be designed to modulate newly identified pathways, offering innovative treatment options. frontiersin.orgmdpi.com

Advanced Drug Delivery Systems and Nanomedicine Applications for Quinazolinone Compounds

The therapeutic efficacy of any potent compound is intrinsically linked to its ability to reach the target site in the body in sufficient concentration. Advanced drug delivery systems and nanomedicine offer powerful tools to overcome challenges such as poor solubility and off-target effects. For future therapeutics derived from this compound, nanotechnology holds significant promise. researchgate.net

Nano-based strategies for quinazolinone compounds are already being explored. These include the use of nanocatalysts for more efficient and environmentally friendly synthesis and the formulation of nano-engineered medicines to improve bioavailability and targeting. researchgate.net For instance, encapsulating a quinazolinone-based drug within nanoparticles, such as liposomes or biodegradable polymers, can protect it from premature degradation, control its release, and facilitate accumulation in specific tissues like tumors through passive or active targeting. youtube.com Nanocrystal technology, which involves producing pure drug nanoparticles, is another promising approach to enhance the solubility and dissolution rate of poorly water-soluble quinazolinone derivatives. azonano.com The application of these advanced delivery systems could significantly enhance the clinical potential of next-generation this compound-based drugs. researchgate.netyoutube.com

Synergy in Combination Therapies Involving this compound Derivatives

The treatment of complex diseases like cancer is increasingly moving away from a "one drug, one target" approach towards combination therapies that simultaneously engage multiple targets. rsc.orgnih.gov This strategy can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects, and can help overcome drug resistance. rsc.org Derivatives of this compound are well-suited for inclusion in such future therapeutic regimens.

There are two primary approaches to achieving synergy. The first involves the co-administration of a this compound derivative with other therapeutic agents. For example, a quinazolinone-based EGFR inhibitor could be combined with a cytotoxic chemotherapy agent. The second, more advanced approach is molecular hybridization, where two or more distinct pharmacophores are covalently linked into a single hybrid molecule. nih.govrsc.org This creates a multi-functional drug capable of interacting with multiple biological targets. nih.gov Researchers have already begun designing hybrid compounds that merge the quinazolinone scaffold with other biologically active heterocycles, such as thiazolidin-4-one or oxadiazole, to create novel anticancer agents with multifaceted mechanisms of action. rsc.orgnih.gov

Rational Design and De Novo Synthesis of Next-Generation Quinazolinone-Based Compounds

The creation of future this compound-based therapeutics will be heavily influenced by advances in rational drug design and synthetic chemistry. nih.govresearchgate.net Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are becoming indispensable for predicting how novel derivatives will interact with their biological targets. rsc.org This in silico approach allows chemists to design molecules with improved potency and selectivity before committing to their synthesis, saving time and resources. globalresearchonline.net For example, a new class of quinazolinone N-acetohydrazides was rationally designed to act as multi-kinase inhibitors by targeting specific hydrophobic pockets within the enzymes. nih.gov

In parallel, synthetic methodologies are continuously evolving. Modern techniques like microwave-assisted synthesis, palladium-catalyzed reactions, and one-pot multicomponent reactions (MCRs) offer efficient, rapid, and often more environmentally friendly routes to complex quinazolinone structures compared to classical methods. mdpi.comujpronline.comorganic-chemistry.org These advanced synthetic strategies enable the construction of diverse chemical libraries and facilitate the rapid optimization of lead compounds, accelerating the journey from initial concept to a potential clinical candidate. mdpi.com The convergence of rational design and innovative synthesis will be the engine driving the development of the next generation of highly effective and precisely targeted drugs based on the this compound scaffold.

Q & A

Q. What are the foundational synthetic routes for 4-Methylquinazolin-2(1H)-one?

A common method involves cyclization of 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one with one-carbon donors, starting from 2-methyl aniline. Anthranilic acid, acetic anhydride, and substituted primary amines are also used as precursors, with reflux conditions and TLC monitoring to optimize reaction progress .

Q. How is the purity and structural integrity of synthesized this compound validated?

Basic characterization employs spectral techniques:

Q. What are the standard protocols for evaluating biological activity in quinazolinone derivatives?

Antimicrobial assays include:

- Broth microdilution (MIC determination against bacterial/fungal strains).

- Antitubercular screening using Mycobacterium tuberculosis H37Rv.

- Cytotoxicity testing on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can green chemistry principles be applied to optimize this compound synthesis?

Advanced methods include:

Q. How do substituent modifications influence the biological activity of this compound derivatives?

- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antimicrobial potency by increasing membrane permeability.

- Phenyl or benzoyl substitutions at position 2 improve SIRT1 inhibition (e.g., MHY2251 derivatives) via hydrophobic interactions with enzyme pockets.

- Hydroxyl groups on aromatic rings enhance antioxidant activity via radical scavenging .

Q. What strategies address contradictions in catalytic efficiency across synthetic protocols?

- Solvent screening (e.g., ethanol vs. acetonitrile) impacts yield due to polarity effects.

- Catalyst comparison : Homogeneous acids (e.g., acetic acid) offer simplicity, while heterogeneous systems (e.g., zeolites) enable recyclability but may require higher temperatures.

- Statistical optimization (e.g., DoE) balances environmental impact (E-factor) vs. efficiency .

Q. How is retrosynthetic analysis used to design novel this compound analogs?

Retrosynthetic disconnections focus on:

Q. What advanced techniques resolve structural ambiguities in quinazolinone derivatives?

- Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry (e.g., dihydroquinazolinone vs. tetrahydro derivatives).

- DFT calculations predict stability of tautomeric forms (e.g., lactam-lactim equilibria).

- Mass spectrometry (HRMS) validates molecular formulas for novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.